N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

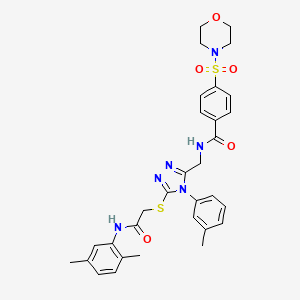

This compound is a structurally complex benzamide derivative featuring a 1,2,4-triazole core substituted with a m-tolyl group (C₆H₄CH₃) at position 4 and a methylene-linked morpholinosulfonyl benzamide moiety at position 2. The thioether bridge at position 5 connects a 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group, introducing both lipophilic (2,5-dimethylphenyl) and hydrogen-bonding (amide) functionalities.

Properties

IUPAC Name |

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O5S2/c1-21-5-4-6-25(17-21)37-28(34-35-31(37)43-20-29(38)33-27-18-22(2)7-8-23(27)3)19-32-30(39)24-9-11-26(12-10-24)44(40,41)36-13-15-42-16-14-36/h4-12,17-18H,13-16,19-20H2,1-3H3,(H,32,39)(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFONPWKGBQRXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H30N6O3S2, with a molecular weight of approximately 514.68 g/mol. The structure features a triazole ring, a morpholinosulfonyl group, and a dimethylphenyl moiety, which contribute to its unique chemical properties and biological activities.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

-

Antimicrobial Activity :

- The compound exhibits promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. Preliminary studies suggest it may have antibacterial and antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains.

- Anticancer Potential :

- Anti-inflammatory Effects :

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that require precise control over reaction conditions. Key steps may include:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the morpholinosulfonyl group via sulfonation reactions.

- Coupling reactions to attach the dimethylphenyl amine moiety.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against drug-resistant bacteria and fungi | |

| Anticancer | Potential interactions with cancer-related enzymes | |

| Anti-inflammatory | Possible COX-II inhibition |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiadiazole derivatives against resistant strains of Staphylococcus aureus and Candida species. The results indicated that compounds similar to this compound demonstrated significant efficacy with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key pharmacophoric elements: 1,2,4-triazole cores , sulfonamide/benzamide linkages , and thioether/morpholine substituents . Below is a detailed analysis based on synthesized analogs and their properties:

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.